![molecular formula C22H19FN4O3S B2674701 8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251618-58-2](/img/structure/B2674701.png)
8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a novel compound that has gained significant interest in various fields, particularly in medicinal chemistry. Its complex structure suggests potential for multiple biological activities and makes it a valuable candidate for various scientific explorations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves multi-step processes:
Formation of the Triazolopyridinone Core: : This can be achieved through the cyclization of appropriate intermediates under controlled conditions, often using catalysts like palladium or copper.
Attachment of the Fluorobenzyl Group: : This step typically involves nucleophilic substitution reactions, where the fluorobenzyl group is introduced.
Sulfonylation of the Isoquinoline: : Introduction of the sulfonyl group to the isoquinoline ring usually occurs through sulfonation reactions with reagents such as sulfonyl chlorides.
Industrial Production Methods: Industrial production requires scalable processes with high yield and purity:
Continuous Flow Chemistry: : Utilizing continuous flow reactors to maintain precise control over reaction conditions, ensuring consistent product quality.
Automated Synthesis: : Employing robotic systems to perform repetitive tasks efficiently, reducing human error and increasing throughput.
化学反应分析
Types of Reactions:
Oxidation: : Can be oxidized to various states under specific conditions, producing different oxo forms.
Reduction: : Capable of being reduced to simpler derivatives, often under hydrogenation conditions.
Substitution: : The compound can undergo various substitution reactions, where different functional groups can be exchanged.
Oxidation: : Reagents like potassium permanganate or chromium trioxide in an acidic medium.
Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: : Nucleophiles like amines or alkoxides under basic conditions.
Oxidation: : Yields various oxo derivatives depending on the degree of oxidation.
Reduction: : Produces deoxygenated or hydrogenated forms.
Substitution: : Results in structurally diverse compounds with new functional groups.
科学研究应用
Chemistry: Used as a building block in synthesizing complex organic molecules, serving as a versatile intermediate in organic synthesis.
Biology: Studied for its potential role in inhibiting specific enzymes or interacting with biomolecules, making it relevant in biochemical research.
Medicine: Explored for its therapeutic potential in treating diseases, particularly targeting pathways involved in cancer, inflammation, and neurological disorders.
Industry: Applied in the development of new materials, including polymers and resins, due to its unique structural properties.
作用机制
The compound exerts its effects by interacting with specific molecular targets:
Enzyme Inhibition: : Binds to active sites of enzymes, preventing substrate interaction and catalysis.
Receptor Modulation: : Interacts with cell surface receptors, altering signal transduction pathways.
Pathway Interference: : Disrupts key biological pathways, affecting cellular processes.
相似化合物的比较
Compared to other triazolopyridinones and isoquinolines, this compound stands out due to its unique fluorobenzyl group and sulfonylated isoquinoline moiety. It shares similarities with other sulfonyl derivatives but offers distinct reactivity and biological activity profiles.
List of Similar Compounds:8-(2-benzyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one)
8-(3-chlorobenzyl)-2-(1H-isoquinolin-2-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
8-(4-methylbenzyl)-2-(isoquinolin-2-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
属性
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c23-19-8-3-5-16(13-19)14-27-22(28)26-11-4-9-20(21(26)24-27)31(29,30)25-12-10-17-6-1-2-7-18(17)15-25/h1-9,11,13H,10,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSISCNFXHMITMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CN4C3=NN(C4=O)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Fluoro-3-({1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2674618.png)
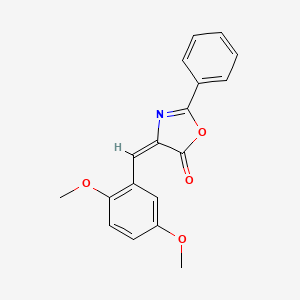
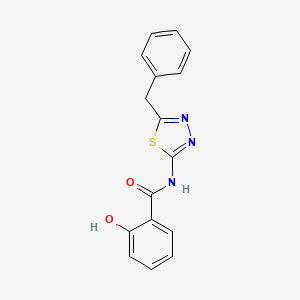
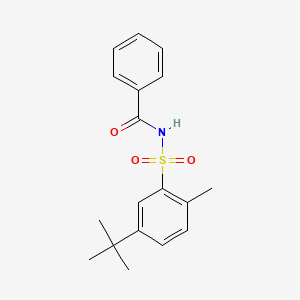
![2-Ethyl-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2674625.png)
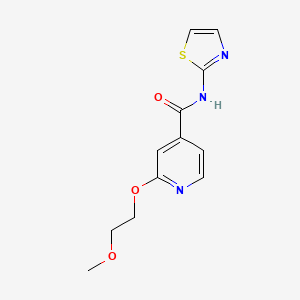

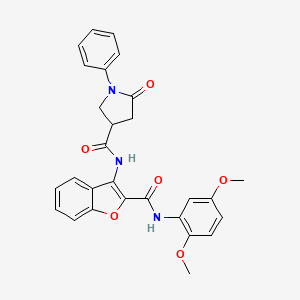
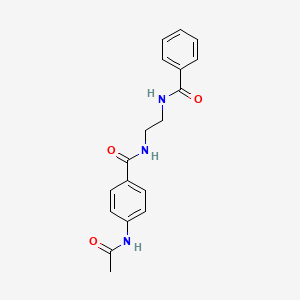

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chloro-4-fluorobenzamide](/img/structure/B2674634.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2674638.png)

![(E)-2-cyano-3-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methylamino]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2674641.png)
